D-Fructose-1,2-13C2 is a stable isotope-labeled form of D-Fructose, where two carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. The chemical formula for D-Fructose-1,2-13C2 is C6H12O6, and it has a molar mass of approximately 180.15588 g/mol. This compound is primarily utilized in metabolic research to trace the pathways of fructose metabolism and to study its interactions within biological systems.
These synthesis methods ensure high purity and specific labeling at the desired positions .
D-Fructose-1,2-13C2 exhibits biological activities similar to those of D-Fructose, including:
The compound's incorporation into metabolic pathways can be influenced by other sugars such as D-glucose, which can modulate its utilization .
D-Fructose-1,2-13C2 has several applications in scientific research:
The unique labeling allows for precise tracking of metabolic pathways and interactions within cells .
Research involving D-Fructose-1,2-13C2 often focuses on its interactions with other biomolecules:
These interaction studies are crucial for understanding the broader implications of fructose metabolism on health .
D-Fructose-1,2-13C2 shares similarities with other isotope-labeled fructoses but has distinct features due to its specific labeling. Here are some comparable compounds:
| Compound Name | Isotope Labeling | Unique Features |
|---|---|---|
| D-Fructose | None | Natural form found in fruits; primary sugar source |
| D-Fructose-1-13C | Carbon at position 1 | Used for tracing metabolic pathways involving C1 |
| D-Fructose-6-13C | Carbon at position 6 | Useful for studying glycolytic pathway dynamics |
| D-Fructose-2,5-13C2 | Carbon at positions 2 & 5 | Allows tracking of specific metabolic transformations |
D-Fructose-1,2-13C2's unique labeling at both the first and second carbons provides specific insights into early steps of fructose metabolism that are not available with other labeled forms .
The synthesis of D-Fructose-1,2-¹³C₂ involves enzymatic or chemical methods to introduce carbon-13 isotopes at specific positions while maintaining structural integrity. A common approach utilizes phosphorylated intermediates, where fructose-1-phosphate is enzymatically labeled using ATP and hexokinase, followed by dephosphorylation to yield the final product. Alternative chemical synthesis routes employ protected fructose derivatives to selectively introduce ¹³C at positions 1 and 2, achieving isotopic enrichment exceeding 99%.
Isotopic purity is validated through tandem mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. For instance, LC-HRMS enables detection of isotopomer distributions with a mass accuracy of <2 ppm, ensuring minimal interference from natural abundance ¹³C. Carbon isotope ratio analysis via HPLC coupled to IRMS (HPLC-co-IRMS) further quantifies δ¹³C values, with typical measurements ranging from -23.83‰ to -25.67‰ for authentic labeled fructose.
Table 1: Analytical Methods for Isotopic Purity Assessment
| Method | Sensitivity | Precision (δ¹³C) | Key Application |
|---|---|---|---|
| LC-HRMS | 0.01% | ±0.5‰ | Isotopomer distribution analysis |
| HPLC-co-IRMS | 0.1‰ | ±0.2‰ | Bulk isotope ratio measurement |
| ¹³C NMR | 1% | N/A | Position-specific labeling confirmation |
D-Fructose-1,2-¹³C₂’s labeling pattern offers distinct advantages over singly labeled or uniformly labeled analogs. Compared to D-Fructose-6-¹³C, which primarily illuminates glycolytic flux, the 1,2-¹³C₂ configuration traces fructose’s entry into the pentose phosphate pathway and gluconeogenesis. Dual labeling also reduces spectral overlap in NMR studies, as evidenced by resolved ¹³C-¹³C coupling in glucose C-1 and C-2 resonances during fructose metabolism.
Table 2: Comparison of ¹³C-Labeled Fructose Derivatives
The 1,2-¹³C₂ configuration uniquely captures carbon rearrangements during fructose-to-glucose conversion, as demonstrated by triplet splitting patterns in glucose C-4 NMR signals. This contrasts with uniformly labeled fructose, which produces complex multiplet structures due to ubiquitous ¹³C-¹³C couplings.
Stability of D-Fructose-1,2-¹³C₂ in aqueous solutions is influenced by pH, temperature, and enzymatic contamination. Under neutral conditions (pH 7.6), the compound remains stable for >24 hours at 25°C, with <1% isotopic scrambling observed via LC-HRMS. However, acidic environments (pH <4) promote hemiketal formation, potentially altering the labeling pattern.
Long-term storage requires protection from light and moisture, with optimal stability achieved at -20°C in lyophilized form. In biological matrices, rapid fructose clearance (t₁/₂ ~15–30 minutes in plasma) necessitates immediate sample stabilization using perchloric acid or flash-freezing. Enzymatic degradation by fructose dehydrogenase or isomerase is mitigated through heat inactivation (10 minutes at 100°C).
Comparative studies show that ¹³C-¹³C bonds in positions 1–2 exhibit greater stability than those in 2–5 positions, likely due to reduced steric strain in the furanose ring. This structural resilience enables reliable tracer applications in prolonged metabolic experiments.
Nuclear magnetic resonance spectroscopy has emerged as a powerful analytical technique for investigating carbohydrate metabolism using carbon-13 labeled tracers [4]. The large chemical shift dispersion of carbon-13 spins facilitates complete nuclear magnetic resonance analysis and avoids the problem of reduced proton chemical shifts dispersion often found in carbohydrates [5]. Carbon-13 nuclear magnetic resonance spectroscopy provides quantitative information about metabolic pathways through the analysis of isotopic labeling patterns in metabolic intermediates and end-products [6].
The application of carbon-13 nuclear magnetic resonance to deuterium-fructose-1,2-carbon-13-carbon-2 metabolism studies has demonstrated significant advantages in tracing fructose conversion pathways [7]. Plasma glucose carbon-1 splitting patterns obtained from deuterium-fructose-1,2-carbon-13-carbon-2 experiments reveal distinct multiplet structures that indicate specific metabolic pathway activities [6]. The method enables quantitative determination of metabolic pathways through measurement of plasma carbon-13 glucose isotopomer populations, providing insights into both direct and indirect fructose conversion mechanisms [7].
Multiplet analysis represents a sophisticated approach for discriminating between different metabolic pathways using carbon-13 nuclear magnetic resonance spectroscopy [6]. The multiplet structure of glucose carbon resonances arises from carbon-13 to carbon-13 coupling with one or two adjacent carbon-13 atoms, providing pathway-specific information [7]. In studies utilizing deuterium-fructose-1,2-carbon-13-carbon-2, the doublet to singlet ratios of plasma beta-glucose carbon-1 splitting patterns serve as quantitative indicators of fructose conversion efficiency [6].
The analysis of multiplet patterns in carbon-13 nuclear magnetic resonance spectra enables researchers to distinguish between different enzymatic pathways involved in fructose metabolism [8]. Carbon-carbon and carbon-proton coupling constants obtained from carbon-13 enriched carbohydrates facilitate assignment of chemical shifts and establishment of solution conformation [8]. Specific coupling patterns have been identified where carbon-3 couples to carbon-1 only in beta-anomers while carbon-5 couples to carbon-1 only in alpha-anomers, providing structural and pathway information [8].
Table 1: Carbon-13 Nuclear Magnetic Resonance Multiplet Patterns in Deuterium-Fructose-1,2-Carbon-13-Carbon-2 Metabolism
| Carbon Position | Coupling Pattern | Pathway Information | Reference |
|---|---|---|---|
| Carbon-1 | Doublet/Singlet | Fructose conversion efficiency | [6] |
| Carbon-2 | Multiplet | Tricarboxylic acid cycle recycling | [7] |
| Carbon-3 | Doublet (beta-anomer) | Anomeric specificity | [8] |
| Carbon-4 | Adjacent carbon-13 coupling | Isotopomer populations | [7] |
| Carbon-5 | Doublet (alpha-anomer) | Conformational analysis | [8] |
The quantitative analysis of deuterium-fructose-1,2-carbon-13-carbon-2 metabolic pathways reveals that approximately 47% of total fructose conversion to glucose in control subjects occurs through the phosphorylation pathway, while hereditary fructose intolerance patients show reduced conversion efficiency [6]. The finding of isotopomer populations of three adjacent carbon-13 atoms at glucose carbon-4 suggests direct pathway conversion from fructose, bypassing fructose-1-phosphate aldolase activity [6].
Quantitative isotopomer distribution profiling provides comprehensive analysis of metabolic flux patterns through systematic measurement of carbon-13 enrichment in metabolic intermediates [9]. The approach utilizes Fourier transform convolution methods to calculate labeled isotope distributions and least-squares fitting for quantitative comparison with experimental data [9]. This methodology enables determination of fractional atomic labeling and fractional residue labeling simultaneously with integrated intensity measurements of all isotopomers in the distribution [9].
The implementation of quantitative isotopomer distribution profiling in deuterium-fructose-1,2-carbon-13-carbon-2 studies has revealed complex labeling patterns that reflect metabolic network topology [1]. Analysis of glucose-derived carbon-13 labeled glutamate, carbon-13 palmitate, and mass-plus-one labeled lactate provides markers of tricarboxylic acid cycle flux, fatty acid synthesis, and pentose cycle activities [10]. The negative correlation between glucose-derived carbon-13 carbon dioxide and these metabolic markers indicates diminished mitochondrial energy metabolism under specific experimental conditions [10].
Table 2: Quantitative Isotopomer Distribution Data for Deuterium-Fructose-1,2-Carbon-13-Carbon-2 Metabolism
| Metabolite | Isotopomer | Fractional Enrichment (%) | Metabolic Pathway | Reference |
|---|---|---|---|---|
| Glucose | Mass+2 | 3.2 ± 0.5 | Direct conversion | [6] |
| Lactate | Mass+3 | 2.8 ± 0.4 | Glycolysis | [1] |
| Glutamate | Mass+2 | 1.9 ± 0.3 | Tricarboxylic acid cycle | [1] |
| Palmitate | Mass+4 | 4.8 ± 0.6 | Fatty acid synthesis | [1] |
| Pyruvate | Mass+2 | 3.5 ± 0.7 | Central metabolism | [10] |
The pentose phosphate pathway flux quantification from deuterium-fructose-1,2-carbon-13-carbon-2 precursors demonstrates significant metabolic flexibility [11]. The analysis of glycogen carbon-2 and carbon-5 carbon-13 isotopomer multiplets enables quantitative assessment of pentose phosphate pathway activity relative to glycolytic flux [11]. The fraction of deuterium-fructose-1,2-carbon-13-carbon-2 utilized by the pentose phosphate pathway can be estimated from ratios of glycogen doublet components and carbon-4,5,6-carbon-13 glycogen fractional enrichments [11].
Mass spectrometry-based metabolic flux analysis has emerged as the primary technique for quantifying intracellular fluxes in biological systems [3]. The approach combines stable isotope labeling experiments with computational modeling to determine biochemical reaction rates through measurement of isotopic labeling patterns [12]. Gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry techniques provide high sensitivity and specificity for detecting carbon-13 labeled metabolites derived from deuterium-fructose-1,2-carbon-13-carbon-2 [13].
The elementary metabolite unit framework represents a significant advancement in mass spectrometry-based flux analysis, reducing computational complexity while maintaining analytical precision [14]. This methodology identifies the minimum amount of information needed to simulate isotopic labeling within reaction networks using knowledge of atomic transitions [14]. For deuterium-fructose-1,2-carbon-13-carbon-2 studies, the elementary metabolite unit approach enables efficient analysis of complex metabolic networks with significantly reduced equation sets [14].
Table 3: Mass Spectrometry Analytical Parameters for Deuterium-Fructose-1,2-Carbon-13-Carbon-2 Analysis
| Analytical Method | Detection Limit | Precision (%) | Linear Range | Application | Reference |
|---|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry | 0.3 μM | ±2.3 | 15-1000 μM | Amino acid analysis | [15] |
| Liquid Chromatography-Mass Spectrometry | 0.1 μM | ±1.8 | 10-500 μM | Metabolite profiling | [16] |
| Capillary Electrophoresis-Mass Spectrometry | 100 nM | ±3.2 | 0.1-100 μM | High-throughput analysis | [16] |
| Tandem Mass Spectrometry | 50 nM | ±2.1 | 0.05-250 μM | Structural elucidation | [12] |
The application of tandem mass spectrometry for carbon-13 metabolic flux analysis provides additional labeling information for high-resolution quantification of metabolic fluxes [17]. Efficient elementary metabolite unit-based algorithms enable simulation of tandem mass spectrometry data while tracing isotopic labeling in biochemical network models [17]. The correction algorithms for tandem mass spectrometry data account for natural isotope abundances, ensuring accurate quantification of deuterium-fructose-1,2-carbon-13-carbon-2 derived metabolites [17].
Targeted carbon-13 metabolic flux analysis approaches focus on quantification of specific reactions or pathways rather than comprehensive network analysis [18]. This methodology is particularly valuable for deuterium-fructose-1,2-carbon-13-carbon-2 studies where researchers aim to quantify fluxes through specific fructose metabolic pathways [18]. The approach utilizes hypothesis-driven experimental designs combined with sensitive mass spectrometry detection to resolve metabolic phenotypes of interest [18].
Dual tracer experimental designs combining carbon-13 and deuterium labeling provide complementary metabolic information that enhances pathway resolution [19]. High-resolution mass spectrometry enables simultaneous detection of carbon-13 and deuterium labeled tracers with complete differentiation between isotopic species [19]. The approach requires mass resolution sufficient to resolve carbon-13 and deuterium isotopologues, typically exceeding 100,000 for accurate quantification [20].
The implementation of dual carbon-13 and deuterium labeling strategies in carbohydrate metabolism studies has revealed distinct advantages for pathway discrimination [21]. Parallel labeling experiments using multiple tracers generate complementary labeling information that dramatically improves flux resolution in complex metabolic systems [21]. The integrated analysis approach returns single flux estimates that satisfy isotopomer measurements from all parallel experiments simultaneously [21].
Table 4: Dual Tracer Design Parameters for Carbon-13 and Deuterium Labeling Studies
| Tracer Combination | Mass Resolution Required | Analytical Advantage | Metabolic Information | Reference |
|---|---|---|---|---|
| Carbon-13 / Deuterium | >100,000 | Complete separation | Parallel pathway analysis | [19] |
| Carbon-13 / Nitrogen-15 | >750,000 | Dual isotope correction | Amino acid metabolism | [22] |
| Deuterium / Oxygen-18 | >50,000 | Water metabolism | Redox pathway analysis | [23] |
| Multiple Carbon-13 | >25,000 | Positional labeling | Carbon skeleton tracing | [21] |
The advantages of dual tracer approaches include tailoring experiments to resolve specific fluxes with high precision and reducing labeling experiment duration through multiple isotope entry points [21]. The methodology enables validation of biochemical network models and improves performance in systems where measurement numbers are limited [21]. For deuterium-fructose-1,2-carbon-13-carbon-2 applications, dual labeling provides enhanced discrimination between direct fructolysis and gluconeogenic pathways [24].
AccuCor2 software represents a specialized tool for isotope natural abundance correction in dual-isotope tracer experiments [22]. The approach performs resolution-dependent correction based on actual mass spectrometry measurement capabilities [22]. Dual-isotope experiments using carbon-13 and deuterium tracers demonstrate accurate labeling pattern determination when sufficient mass resolution is available to resolve isotopic species [22].
Table 5: Research Findings from Dual Carbon-13 and Deuterium Tracer Studies
| Study System | Tracer Design | Key Finding | Metabolic Insight | Reference |
|---|---|---|---|---|
| Cardiac metabolism | Carbon-13 acetate / Deuterium glucose | Lactate/bicarbonate ratio 3.7±1.2 | Oxidative vs glycolytic balance | [24] |
| Hepatic gluconeogenesis | Carbon-13 pyruvate / Deuterium water | Pathway contribution 67% | Gluconeogenic efficiency | [19] |
| Adipocyte metabolism | Carbon-13 fructose / Deuterium glucose | Increased lipogenesis 4.3-fold | Metabolic reprogramming | [1] |
| Bacterial central metabolism | Carbon-13 glucose / Deuterium acetate | Pentose phosphate flux 23% | Carbon utilization efficiency | [16] |